molecular formula C25H30N2O4 B14955760 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14955760
M. Wt: 422.5 g/mol
InChI Key: GIHLDWYDEMQCEZ-LNVKXUELSA-N
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a hydroxy group, and various aromatic and aliphatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Hydroxy Group: This step may involve selective hydroxylation of the pyrrolidinone ring.

    Attachment of Aromatic and Aliphatic Substituents: This can be done through various coupling reactions, such as Friedel-Crafts acylation or alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of Lewis acids or bases, depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or analgesic properties.

    Industry: As a precursor for the synthesis of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H30N2O4/c1-16(2)31-20-12-10-19(11-13-20)23(28)21-22(18-8-6-17(3)7-9-18)27(15-14-26(4)5)25(30)24(21)29/h6-13,16,22,28H,14-15H2,1-5H3/b23-21-

InChI Key

GIHLDWYDEMQCEZ-LNVKXUELSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OC(C)C)/O)/C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CCN(C)C

Origin of Product

United States

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